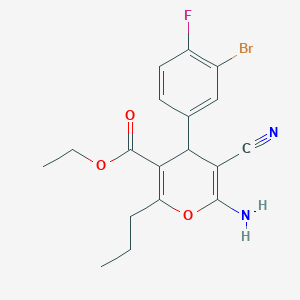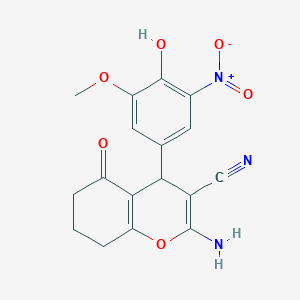![molecular formula C18H22N2O3S B5066597 N-[4-(ethylsulfamoyl)phenyl]-4-phenylbutanamide](/img/structure/B5066597.png)
N-[4-(ethylsulfamoyl)phenyl]-4-phenylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(ethylsulfamoyl)phenyl]-4-phenylbutanamide is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an ethylsulfamoyl group attached to a phenyl ring, and a phenylbutanamide moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(ethylsulfamoyl)phenyl]-4-phenylbutanamide typically involves the reaction of 4-phenylbutanoic acid with an appropriate sulfonamide derivative under specific conditions. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran, and the reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound by continuously feeding the reactants into a reactor and collecting the product. The use of automated systems and optimized reaction conditions can further enhance the efficiency and yield of the process.
化学反应分析
Types of Reactions
N-[4-(ethylsulfamoyl)phenyl]-4-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Corresponding substituted derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-[4-(ethylsulfamoyl)phenyl]-4-phenylbutanamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. Additionally, the compound may modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication.
相似化合物的比较
N-[4-(ethylsulfamoyl)phenyl]-4-phenylbutanamide can be compared with other similar compounds, such as:
N-[4-(ethylsulfamoyl)phenyl]acetamide: Similar structure but with an acetamide group instead of a butanamide group.
N-[4-(ethylsulfamoyl)phenyl]pyridine-3-carboxamide: Contains a pyridine ring instead of a phenyl ring.
3-(4-(N-ethylsulfamoyl)phenyl)-N-(pyridin-3-ylmethyl)propanamide: Features a pyridin-3-ylmethyl group instead of a phenylbutanamide moiety.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties compared to its analogs.
属性
IUPAC Name |
N-[4-(ethylsulfamoyl)phenyl]-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-2-19-24(22,23)17-13-11-16(12-14-17)20-18(21)10-6-9-15-7-4-3-5-8-15/h3-5,7-8,11-14,19H,2,6,9-10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSFRUNFBCIUDMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)CCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N,N'-trimethyl-N'-[(E)-2-methylbut-2-enyl]ethane-1,2-diamine](/img/structure/B5066536.png)
![2-(4-chloro-2-methylphenoxy)-N-[2-({4-(dimethylamino)-6-[methoxy(methyl)amino]-1,3,5-triazin-2-yl}oxy)ethyl]acetamide](/img/structure/B5066544.png)
![N-[2-(morpholin-4-yl)-2-oxoethyl]-N-(4-nitrophenyl)benzenesulfonamide](/img/structure/B5066551.png)
![N-[(butylcarbamothioyl)amino]adamantane-1-carboxamide](/img/structure/B5066558.png)
![N-[1-(propan-2-yl)piperidin-4-yl]pentanamide](/img/structure/B5066559.png)
![ethyl 4-[5-(benzoylamino)-1H-pyrazol-1-yl]-1,4'-bipiperidine-1'-carboxylate](/img/structure/B5066569.png)
![4-chloro-N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B5066574.png)
![6-Bromo-3-[1-(5-nitrofuran-2-carbonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-YL]-4-phenyl-1,2-dihydroquinolin-2-one](/img/structure/B5066580.png)

![(4-{3-[4-(4-chlorophenyl)-1-piperazinyl]-1-propen-1-yl}phenyl)dimethylamine](/img/structure/B5066600.png)
![3-[4-(4-Ethoxyphenyl)-1,3-thiazol-2-yl]-8-methoxychromen-2-one](/img/structure/B5066603.png)
![N-{[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]carbamothioyl}-3-propoxybenzamide](/img/structure/B5066606.png)
![11-[(4-Butoxyphenyl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B5066621.png)
